2-Amino-4,5-dichloro-3-methylbenzaldehyde

Descripción

The exact mass of the compound 2-Amino-4,5-dichloro-3-methylbenzaldehyde is 202.9904692 g/mol and the complexity rating of the compound is 176. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-4,5-dichloro-3-methylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4,5-dichloro-3-methylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

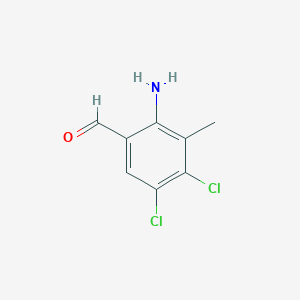

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-4,5-dichloro-3-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c1-4-7(10)6(9)2-5(3-12)8(4)11/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWAPJBZRDBXLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1Cl)Cl)C=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701258693 | |

| Record name | Benzaldehyde, 2-amino-4,5-dichloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701258693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415596-09-6 | |

| Record name | Benzaldehyde, 2-amino-4,5-dichloro-3-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1415596-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 2-amino-4,5-dichloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701258693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to 2-Amino-4,5-dichloro-3-methylbenzaldehyde: Properties, Synthesis, and Applications

Executive Summary: 2-Amino-4,5-dichloro-3-methylbenzaldehyde is a polysubstituted aromatic aldehyde of significant interest to the chemical, pharmaceutical, and agricultural industries. Its unique arrangement of amino, chloro, and methyl groups on the benzaldehyde scaffold makes it a versatile intermediate for the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its physicochemical and spectroscopic properties, outlines a plausible synthetic route with a detailed experimental protocol, discusses its chemical reactivity, and explores its applications in drug discovery and the development of agrochemicals. The content herein is curated for researchers, medicinal chemists, and process development scientists seeking a practical and in-depth understanding of this valuable chemical building block.

Introduction

Substituted benzaldehydes are foundational reagents in organic synthesis, serving as precursors to a vast array of more complex molecules. Within this class, 2-aminobenzaldehydes are particularly valuable due to the presence of two proximal, reactive functional groups—the amine and the aldehyde. This arrangement facilitates a variety of intramolecular cyclization and condensation reactions, providing efficient pathways to important heterocyclic systems like quinolines and quinazolines.

2-Amino-4,5-dichloro-3-methylbenzaldehyde (CAS No. 1415596-09-6)[1] is a specialized building block whose utility is enhanced by its specific substitution pattern. The electron-withdrawing chloro groups and the electron-donating methyl and amino groups create a unique electronic environment that influences the reactivity of the aldehyde and the aromatic ring. This compound is primarily utilized as a key intermediate in the synthesis of high-value commercial products, including modern insecticides[2]. Its structural motifs are also found in compounds explored for various therapeutic applications, highlighting its importance for professionals in drug development[3][4]. This document serves as a technical resource, consolidating critical data and procedural insights for the effective use of this compound in a research and development setting.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's properties is essential for its successful application in synthesis and analysis. The data presented below are a combination of known values for close analogs and predicted characteristics, providing a robust profile for laboratory use.

Table 1: Core Physicochemical Properties

| Property | Value | Source/Comment |

| IUPAC Name | 2-amino-4,5-dichloro-3-methylbenzaldehyde | --- |

| CAS Number | 1415596-09-6 | [1] |

| Molecular Formula | C₈H₇Cl₂NO | Calculated |

| Molecular Weight | 204.05 g/mol | Calculated |

| Appearance | Expected to be a yellow or light brown solid | Inferred from analogs[5] |

| Purity | Typically >97% | Commercial availability |

| Storage | Store at controlled room temperature or 2-8°C, protected from light, under an inert atmosphere. | [1] |

Spectroscopic Profile

The structural identity and purity of 2-Amino-4,5-dichloro-3-methylbenzaldehyde are unequivocally confirmed through a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton. The aldehydic proton (-CHO) is the most deshielded, appearing as a singlet around δ 9.8-10.5 ppm[6]. The single aromatic proton will appear as a singlet in the δ 7.2-7.5 ppm region. The protons of the amino group (-NH₂) will present as a broad singlet between δ 6.0-6.5 ppm[5]. The methyl group (-CH₃) protons will be visible as a sharp singlet further upfield, likely in the δ 2.1-2.3 ppm range[5].

-

¹³C NMR Spectroscopy: The carbon spectrum provides complementary information. The carbonyl carbon of the aldehyde is the most downfield signal, expected around δ 190-194 ppm[7][8]. The aromatic carbons will resonate in the δ 110-155 ppm range, with their exact shifts influenced by the various substituents. The methyl carbon will give a signal in the upfield region, typically around δ 15-20 ppm.

-

Infrared (IR) Spectroscopy: IR analysis is crucial for identifying key functional groups. Characteristic absorption bands include:

-

N-H stretching: Two medium-intensity bands around 3300-3500 cm⁻¹ for the primary amine.

-

C-H stretching (aromatic/aldehydic): Bands around 3000-3100 cm⁻¹ and weaker bands at 2750-2850 cm⁻¹ for the aldehyde C-H[6].

-

C=O stretching (aldehyde): A strong, sharp absorption band around 1670-1700 cm⁻¹[6][9].

-

C=C stretching (aromatic): Multiple bands in the 1450-1600 cm⁻¹ region[6].

-

C-Cl stretching: Strong absorptions in the 600-800 cm⁻¹ region.

-

-

Mass Spectrometry: The mass spectrum will show a molecular ion (M⁺) peak at m/z 203. A characteristic isotopic pattern will be observed due to the presence of two chlorine atoms, with (M)⁺, (M+2)⁺, and (M+4)⁺ peaks in an approximate ratio of 9:6:1, confirming the dichlorinated nature of the compound.

Synthesis and Purification

The synthesis of polysubstituted aromatic compounds like 2-amino-4,5-dichloro-3-methylbenzaldehyde typically requires a multi-step approach, as direct functionalization of a simple precursor is often complicated by issues of regioselectivity. A plausible and efficient strategy involves building the molecule from a less complex, commercially available starting material.

Rationale for Synthetic Strategy

The chosen synthetic pathway must strategically introduce the substituents in an order that ensures correct placement and avoids unwanted side reactions. A common approach is to start with a substituted toluene, introduce the nitrogen functionality (as a nitro group), perform the chlorination steps, and finally, unmask or create the aldehyde functionality. The nitro group acts as a meta-director and deactivates the ring, which can be leveraged during the chlorination steps. It is later reduced to the essential amino group. The aldehyde is often introduced in the final steps to prevent its oxidation during earlier stages.

Proposed Synthetic Workflow

A logical synthesis could start from 2-nitro-3-methylbenzoic acid, which can be converted to the corresponding benzyl alcohol and then oxidized to the final aldehyde. This mirrors established methods for similar structures[5][8].

Note: The above workflow represents one of several possible routes. The order of chlorination and reduction steps may be interchanged to optimize yield and purity.

Detailed Experimental Protocol: Oxidation of (2-Amino-4,5-dichloro-3-methyl-phenyl)-methanol

This protocol is adapted from a well-established procedure for a closely related analog and exemplifies a key transformation in the synthesis[5]. The causality behind this choice lies in the mild and selective nature of manganese dioxide (MnO₂) for oxidizing benzylic alcohols to aldehydes without affecting the sensitive amino group.

Objective: To selectively oxidize the benzyl alcohol precursor to the target aldehyde.

Reagents & Materials:

-

(2-Amino-4,5-dichloro-3-methyl-phenyl)-methanol (1.0 eq)

-

Activated Manganese Dioxide (MnO₂) (approx. 4-5 eq)

-

Anhydrous Diethyl Ether or Dichloromethane (DCM)

-

Round-bottom flask, magnetic stirrer, and filtration apparatus

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate or Petroleum Ether/DCM)

Procedure:

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add activated MnO₂ (4-5 equivalents) and suspend it in anhydrous diethyl ether (or DCM) (approx. 20 mL per gram of alcohol).

-

Substrate Addition: Dissolve the (2-Amino-4,5-dichloro-3-methyl-phenyl)-methanol (1.0 equivalent) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred suspension of MnO₂ at room temperature.

-

Reaction Monitoring: Allow the mixture to stir vigorously at room temperature. The reaction is typically complete within 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting alcohol spot and the appearance of a new, less polar product spot (the aldehyde).

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® or filter paper to remove the MnO₂ solids. Wash the filter cake thoroughly with several portions of DCM or ethyl acetate to ensure all product is recovered.

-

Isolation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product.

-

Purification: The crude aldehyde should be purified by flash column chromatography on silica gel. A solvent system such as a gradient of petroleum ether in DCM (e.g., 2:1) is often effective[5].

-

Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent in vacuo to yield 2-Amino-4,5-dichloro-3-methylbenzaldehyde as a solid. Confirm its identity and purity using the spectroscopic methods outlined in Section 2.

Chemical Reactivity and Applications

The synthetic value of 2-Amino-4,5-dichloro-3-methylbenzaldehyde stems from its predictable reactivity, which enables its use as a versatile precursor in various synthetic campaigns.

Core Reactivity

-

Aldehyde Group: The aldehyde is the primary site for nucleophilic addition. It readily undergoes condensation reactions with amines to form Schiff bases (imines), reacts with hydrazines to form hydrazones, and can be used in Wittig-type reactions to form alkenes. It is also susceptible to reduction to a benzyl alcohol or oxidation to a carboxylic acid under appropriate conditions.

-

Amino Group: The primary aromatic amine is nucleophilic and can be acylated, alkylated, or used in cyclization reactions. Its proximity to the aldehyde group is key for intramolecular reactions to form heterocyclic systems.

-

Aromatic Ring: The ring is relatively electron-rich due to the amino and methyl groups, but this is counteracted by the two deactivating chloro substituents. As such, further electrophilic aromatic substitution is generally difficult and not a common transformation for this intermediate.

Application in Heterocyclic Synthesis

A principal application of this compound is in the construction of fused heterocyclic rings through condensation reactions. For example, reaction with a compound containing an active methylene group (e.g., malononitrile or ethyl cyanoacetate) can lead to the formation of substituted quinoline scaffolds, a core structure in many pharmaceuticals.

Role in Drug Discovery and Agrochemicals

The most prominent industrial application of closely related aminobenzaldehydes is as a key intermediate in the synthesis of chlorantraniliprole, a widely used insecticide[2][10]. This insecticide belongs to the diamide class and functions by targeting insect ryanodine receptors. The synthesis of such complex molecules relies on the robust and scalable availability of specifically substituted building blocks like 2-amino-4,5-dichloro-3-methylbenzaldehyde.

Furthermore, the 2-aminobenzamide scaffold, which can be derived from this aldehyde, is recognized for its broad pharmacological potential. Derivatives have been investigated as antimicrobial and anticancer agents, with one proposed mechanism being the inhibition of histone deacetylase (HDAC) enzymes[4]. This makes the title compound and its derivatives attractive targets for screening libraries in early-stage drug discovery programs.

Safety and Handling

As with any laboratory chemical, proper safety precautions are paramount when handling 2-Amino-4,5-dichloro-3-methylbenzaldehyde. The following information is synthesized from safety data sheets of structurally similar compounds[11][12].

Table 2: GHS Hazard Summary (Anticipated)

| Pictograms | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[13]P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[13]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][13] |

Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[11].

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory[11].

Storage:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place[13].

-

For long-term stability, storage under an inert atmosphere (e.g., nitrogen) and protection from light is recommended.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist[14].

-

Skin Contact: Immediately wash the skin with soap and plenty of water while removing contaminated clothing[12].

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention[12].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[12].

Conclusion

2-Amino-4,5-dichloro-3-methylbenzaldehyde stands out as a highly functionalized and synthetically useful chemical intermediate. Its value is firmly established by its role in the production of complex, commercially significant molecules in the agrochemical sector and its potential as a scaffold for novel therapeutic agents. This guide has provided a detailed technical overview of its properties, a practical synthetic protocol, and a summary of its reactivity and applications. By leveraging the information presented, researchers and scientists can effectively and safely incorporate this versatile building block into their synthetic programs to drive innovation in both drug discovery and materials science.

References

- MilliporeSigma. (2025). SAFETY DATA SHEET.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

-

PubChem. (n.d.). 2-Amino-4-chloro-3-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- Fisher Scientific. (2021). SAFETY DATA SHEET.

-

U.S. Environmental Protection Agency. (2025). 2-((2,6-Dichlorophenyl)amino)benzaldehyde Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

-

Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Electronic Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Retrieved from [Link]

-

Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. Retrieved from [Link]

- CN105859574A. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide. Google Patents.

-

CN107383020A. (2019). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Patsnap. Retrieved from [Link]

- CN116730859A. (n.d.). Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. Google Patents.

-

Khan, I., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. MDPI. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Tutorial: Example 7. Retrieved from [Link]

-

Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. Retrieved from [Link]

Sources

- 1. 59236-37-2|2-Amino-4-chlorobenzaldehyde|BLD Pharm [bldpharm.com]

- 2. CN116730859A - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzaldehyde, 2-amino-5-chloro-3-methyl- synthesis - chemicalbook [chemicalbook.com]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

Advanced Application Guide: 2-Amino-4,5-dichloro-3-methylbenzaldehyde (CAS 1415596-09-6) in Heterocyclic Synthesis

Executive Summary

2-Amino-4,5-dichloro-3-methylbenzaldehyde (CAS 1415596-09-6) is a highly functionalized, poly-substituted aromatic building block primarily utilized in advanced organic synthesis and drug discovery[1]. Featuring a unique "push-pull" electronic system and multiple vectors for late-stage functionalization, this compound is a privileged precursor for synthesizing complex nitrogen-containing heterocycles, most notably polysubstituted quinolines, quinazolinones, and indoles.

Unlike simple benzaldehydes, the presence of two adjacent chlorine atoms at the C4 and C5 positions provides critical handles for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), making it an invaluable asset for structure-activity relationship (SAR) studies in medicinal chemistry.

Physicochemical Profiling & Electronic Causality

To effectively utilize this compound, one must understand how its substituents dictate its reactivity. The table below summarizes its core properties and the electronic causality of its functional groups.

| Property / Feature | Detail / Mechanistic Impact |

| CAS Registry Number | 1415596-09-6[1] |

| Molecular Formula | C8H7Cl2NO |

| Molecular Weight | 204.05 g/mol |

| C4, C5 Dichloro Motif | Inductive Electron Withdrawal (-I): Increases the electrophilicity of the C1 aldehyde carbon, accelerating nucleophilic attack during imine formation or Knoevenagel condensations. |

| C2 Amino Group | Mesomeric Electron Donation (+M): Acts as a potent internal nucleophile for cyclodehydration following the initial functionalization of the aldehyde. |

| C3 Methyl Group | Steric Shielding: Imparts steric hindrance that dictates regioselectivity when reacting with unsymmetrical ketones, while also suppressing unwanted intermolecular self-condensation. |

Core Reactivity: The Friedländer Annulation

The most powerful application of 2-aminobenzaldehydes is the Friedländer synthesis , a domino reaction that couples the compound with an active methylene compound (AMC) or ketone to form a quinoline core[2].

Causality of the Mechanism: The reaction is fundamentally driven by the heightened electrophilicity of the aldehyde. Initially, the AMC undergoes a Knoevenagel condensation with the aldehyde. The C4/C5 chlorines pull electron density away from the formyl carbon, drastically lowering the activation energy for this step. Following condensation, the C2 amino group is perfectly positioned (ortho) to attack the carbonyl carbon of the AMC moiety. The subsequent loss of water (cyclodehydration) is thermodynamically driven by the formation of the stable, aromatic quinoline system[3].

Fig 1: Mechanism of Friedländer quinoline synthesis using the target benzaldehyde.

Experimental Workflow: Catalyst-Free Aqueous Synthesis

Traditional Friedländer reactions often require harsh acids, bases, or toxic organic solvents. However, leveraging the inherent reactivity of 2-amino-4,5-dichloro-3-methylbenzaldehyde, the synthesis can be conducted under green, catalyst-free aqueous conditions[4]. Water's high polarity enhances the reaction efficiency through hydrogen-bonding stabilization of the transition state[3].

Self-Validating Protocol: Synthesis of 6,7-Dichloro-8-methylquinoline Derivatives

This protocol is designed to be self-validating; visual and chromatographic cues are embedded to ensure experimental success at each node.

-

Reaction Setup: In a 10 mL round-bottom flask, suspend 2-amino-4,5-dichloro-3-methylbenzaldehyde (1.0 equiv, 0.2 mmol) and the chosen ketone/1,3-diketone (1.0 equiv, 0.2 mmol) in deionized water (1.0 mL) to create a 0.2 M suspension.

-

Thermal Activation: Heat the vigorously stirred suspension to 70 °C. Causality: The thermal energy overcomes the activation barrier for the Knoevenagel condensation while remaining below the boiling point of water to prevent solvent loss[3].

-

In-Process Validation (TLC): After 3 hours, sample the reaction. Spot on a silica TLC plate alongside the starting material (eluent: 10% EtOAc in Hexanes).

-

Validation Check: The starting benzaldehyde will appear as a bright UV-active spot at Rf ~0.6. A successful reaction is indicated by the complete disappearance of this spot and the formation of a highly fluorescent blue/green spot at a lower Rf (the quinoline product).

-

-

Workup & Extraction: Cool the mixture to room temperature. The product will often precipitate. Dilute with Ethyl Acetate (3 mL) to dissolve the organics. Partition the layers. Validation Check: A clear phase separation indicates successful dissolution of the organic product away from the aqueous layer.

-

Drying & Purification: Extract the aqueous layer once more with EtOAc (2 mL). Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace unreacted ketone remains.

Fig 2: Catalyst-free aqueous workflow for quinoline derivative synthesis.

Storage, Stability, and Handling

A well-documented challenge in heterocyclic chemistry is that 2-aminobenzaldehydes are notoriously unstable at room temperature, prone to rapid polymerization through intermolecular condensation (Schiff base formation between the amino group of one molecule and the aldehyde of another)[5].

Stabilization Causality: While the parent 2-aminobenzaldehyde degrades quickly, CAS 1415596-09-6 exhibits slightly enhanced kinetic stability. The bulky methyl group at the C3 position provides steric shielding, which physically impedes the trajectory required for intermolecular attack on the adjacent aldehyde. Despite this, to maintain scientific integrity and prevent yield-crashing degradation, the compound must be stored under an inert atmosphere (Argon or N2) at -20 °C[6]. If the material appears as a hazy solution when dissolved in ethanol, trace polymerization has occurred, and the batch should be passed through a short silica plug prior to use.

References

-

[Domino Nitro Reduction-Friedländer Heterocyclization] Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. National Institutes of Health (NIH). Verified URL:[Link][2]

-

[Synthesis of Quinolines via Friedländer Reaction] Shen, Q., et al. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis 2012, 44, 389-392. Verified URL:[Link][3]

-

[Green Chemistry Portal] Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Organic Chemistry Portal. Verified URL:[Link][4]

-

[Dehydrogenative Cyclization] Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. The Journal of Organic Chemistry (ACS Publications). Verified URL:[Link][5]

Sources

- 1. bldpharm.com [bldpharm.com]

- 2. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-Aminobenzaldehyde = 98 529-23-7 [sigmaaldrich.com]

An In-depth Technical Guide to 2-Amino-4,5-dichloro-3-methylbenzaldehyde: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-Amino-4,5-dichloro-3-methylbenzaldehyde (CAS No. 1415596-09-6), a substituted aromatic aldehyde of significant interest to researchers in synthetic organic chemistry and drug discovery. Due to the specific substitution pattern on the benzene ring, this compound serves as a valuable and structurally complex building block for the synthesis of novel heterocyclic compounds and other advanced molecular architectures. This document consolidates available data on its chemical identity, proposes a logical synthetic pathway based on established methodologies, and discusses its potential reactivity and applications, while also addressing critical safety and handling protocols.

Section 1: Chemical Identity and Physicochemical Properties

2-Amino-4,5-dichloro-3-methylbenzaldehyde is a poly-substituted aromatic compound featuring an aldehyde group, an amino group, a methyl group, and two chlorine atoms. This unique arrangement of functional groups imparts specific reactivity and makes it a bespoke precursor for targeted synthetic applications. While extensive experimental data for this specific isomer is not widely published, its fundamental properties can be established from supplier information and computational models.

Table 1: Compound Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2-Amino-4,5-dichloro-3-methylbenzaldehyde | N/A |

| CAS Number | 1415596-09-6 | [1] |

| Molecular Formula | C₈H₇Cl₂NO | N/A |

| Molecular Weight | 204.06 g/mol | N/A |

| Canonical SMILES | CC1=C(C(=C(C=C1N)C=O)Cl)Cl | N/A |

Diagram 1: Annotated Chemical Structure

The structural arrangement of functional groups is paramount to understanding the molecule's reactivity. The ortho-relationship of the amino and aldehyde groups is a key feature, enabling cyclization reactions, while the chlorine and methyl groups influence the electronic properties and steric environment of the aromatic ring.

Caption: Proposed synthesis via the Vilsmeier-Haack reaction.

Experimental Protocol 2.1: Laboratory-Scale Synthesis (Proposed)

This protocol is a representative procedure adapted from standard Vilsmeier-Haack formylation methods. This is a theoretical protocol and must be optimized and validated under appropriate laboratory conditions.

-

Reagent Preparation (In-Situ): In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), cool anhydrous dimethylformamide (DMF, 3.0 eq.) to 0°C using an ice bath.

-

Causality Insight: Cooling is critical to control the highly exothermic reaction that occurs upon the addition of phosphorus oxychloride, preventing degradation of the reagent and side reactions.

-

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10°C. After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, during which the Vilsmeier reagent will form as a solid or thick slurry.

-

Substrate Addition: Dissolve 3,4-dichloro-2-methylaniline (1.0 eq.) in a minimal amount of anhydrous DMF or another suitable solvent like dichloromethane. Add this solution dropwise to the Vilsmeier reagent slurry at 0°C.

-

Reaction: After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Expertise Insight: Heating is necessary to drive the electrophilic aromatic substitution, as the aniline ring, while activated by the amino group, is also deactivated by the two chlorine atoms.

-

-

Work-up and Hydrolysis: Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice containing an excess of sodium acetate or sodium hydroxide solution. This step neutralizes the acidic mixture and hydrolyzes the intermediate iminium salt to the final aldehyde.

-

Trustworthiness: The use of a buffered or basic quench is a self-validating step. Successful hydrolysis will typically result in the precipitation of the crude product, providing a clear endpoint for the reaction.

-

-

Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 2-Amino-4,5-dichloro-3-methylbenzaldehyde.

Section 3: Applications in Synthetic Chemistry

The primary value of 2-Amino-4,5-dichloro-3-methylbenzaldehyde lies in its capacity as a versatile intermediate. The ortho-aminoaldehyde functionality is a classic precursor for constructing various heterocyclic ring systems, which are prevalent in pharmaceuticals and materials science.

Diagram 3: Key Reactivity and Derivatization Pathways

This molecule can undergo several key reactions, making it a valuable starting point for generating molecular diversity.

Caption: Potential synthetic transformations of the title compound.

-

Friedländer Annulation for Quinolines: The reaction between an ortho-aminoaryl aldehyde and a compound containing an active methylene group (e.g., a ketone) is a direct and powerful method for synthesizing substituted quinolines.

-

Indole Synthesis: As demonstrated in the literature for other substituted 2-aminobenzaldehydes, this compound is a potential substrate for modern indole synthesis methodologies. For example, reaction with ethyl diazoacetate in the presence of a Lewis acid can afford highly functionalized indole cores through a-[2][3]aryl shift mechanism.[2][3][4][5] This approach offers excellent regiochemical control, which is often a challenge in traditional indole syntheses.

-

Schiff Base Formation: The aldehyde group can readily condense with primary amines to form Schiff bases (imines). These structures are important ligands in coordination chemistry and can serve as intermediates for further synthetic elaborations, such as reduction to secondary amines.

Section 4: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2-Amino-4,5-dichloro-3-methylbenzaldehyde is not publicly available, a hazard assessment can be made based on its functional groups and structurally similar compounds.

Table 2: Anticipated GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Likely Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Likely Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Likely Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity | Likely Category 3 | H335: May cause respiratory irritation |

This table is predictive and should be confirmed by a formal risk assessment before handling.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected prior to use and replaced if degradation is suspected.

-

Respiratory Protection: If dusts are generated or handling occurs outside a fume hood, use a NIOSH-approved respirator.

-

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6]

-

The compound may be light-sensitive; storage in an amber vial is recommended.[6]

References

-

Levesque, P., & Fournier, P.-A. (2010). Synthesis of Substituted Indole from 2-Aminobenzaldehyde through-[2][3]Aryl Shift. The Journal of Organic Chemistry, 75(20), 7033–7036. Available at: [Link]

-

Levesque, P., & Fournier, P.-A. (2010). Synthesis of Substituted Indole from 2-Aminobenzaldehyde through-[2][3]Aryl Shift. The Journal of Organic Chemistry. Available at: [Link]

-

Levesque, P., & Fournier, P.-A. (2010). Synthesis of Substituted Indole from 2-Aminobenzaldehyde through-[2][3]Aryl Shift. ACS Publications. Available at: [Link]

-

Levesque, P., & Fournier, P.-A. (2010). Synthesis of substituted indole from 2-aminobenzaldehyde through-[2][3]aryl shift. PubMed. Available at: [Link]

Sources

- 1. 59236-37-2|2-Amino-4-chlorobenzaldehyde|BLD Pharm [bldpharm.com]

- 2. Synthesis of Substituted Indole from 2-Aminobenzaldehyde through [1,2]-Aryl Shift [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of substituted indole from 2-aminobenzaldehyde through [1,2]-aryl shift - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Amino-4,5-dichloro-3-methylbenzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Amino-4,5-dichloro-3-methylbenzaldehyde, a substituted aromatic aldehyde of interest in synthetic organic chemistry and drug discovery. Due to its specific substitution pattern, including an amine, a methyl group, and two chlorine atoms on the benzaldehyde core, this compound serves as a versatile building block for the synthesis of more complex heterocyclic systems and potential pharmaceutical agents.

Physicochemical and Structural Characteristics

2-Amino-4,5-dichloro-3-methylbenzaldehyde is an organic compound whose structure is characterized by a benzene ring functionalized with an aldehyde group, an amino group, a methyl group, and two chlorine atoms at positions 4 and 5. The presence of these varied functional groups imparts a unique reactivity profile, making it a valuable intermediate in medicinal chemistry.

The molecular formula for 2-Amino-4,5-dichloro-3-methylbenzaldehyde is C₈H₇Cl₂NO. Based on this formula, the calculated molecular weight is approximately 204.05 g/mol . While a dedicated PubChem entry for this specific molecule is not available, data from the closely related compound, 2-Amino-4,5-dichloro-3-methylbenzoic acid (C₈H₇Cl₂NO₂), which has a molecular weight of 220.05 g/mol , supports the calculated weight for the aldehyde derivative[1].

Below is a summary of its key properties, including calculated values and data from structurally similar compounds.

| Property | Value (Calculated or Inferred) | Source |

| Molecular Formula | C₈H₇Cl₂NO | Inferred from structure |

| Molecular Weight | 204.05 g/mol | Calculated |

| IUPAC Name | 2-Amino-4,5-dichloro-3-methylbenzaldehyde | Standard nomenclature |

| Physical Form | Likely a solid at room temperature | Inferred from related compounds like 2-Amino-5-chloro-3-methylbenzaldehyde, which is a solid. |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, methanol) | General property of similar aromatic aldehydes. |

| Reactivity | The aldehyde group is reactive towards nucleophiles; the amino group can be acylated or alkylated. | Fundamental principles of organic chemistry. |

Chemical Structure Diagram

Caption: 2D structure of 2-Amino-4,5-dichloro-3-methylbenzaldehyde.

Synthesis Methodology

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from a suitable dichlorinated aminotoluene derivative, which is first converted to the benzyl alcohol and then oxidized to the target aldehyde.

Caption: Proposed synthetic workflow for 2-Amino-4,5-dichloro-3-methylbenzaldehyde.

Experimental Protocol (Hypothetical)

This protocol is adapted from the synthesis of a structurally similar compound and should be optimized for the specific substrate.

Step 1: Synthesis of (2-Amino-4,5-dichloro-3-methylphenyl)methanol

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 2-Amino-4,5-dichloro-3-methylbenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Reduction: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of a suitable reducing agent, such as borane-THF complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄) (approx. 1.5-2.0 eq), via the dropping funnel.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium sulfate at 0 °C. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Oxidation to 2-Amino-4,5-dichloro-3-methylbenzaldehyde

-

Reaction Setup: Dissolve the crude (2-Amino-4,5-dichloro-3-methylphenyl)methanol from the previous step in a suitable solvent like dichloromethane (DCM) or diethyl ether.

-

Oxidation: Add an excess of a mild oxidizing agent, such as activated manganese (IV) oxide (MnO₂) (approx. 5-10 eq) or pyridinium chlorochromate (PCC) (approx. 1.5 eq). The use of MnO₂ is often preferred for its selectivity towards oxidizing benzyl alcohols in the presence of an amino group[2].

-

Reaction Monitoring: Stir the mixture vigorously at room temperature overnight. Monitor the reaction by TLC until the starting material is consumed.

-

Purification: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts or chromium byproducts. Wash the filter cake with additional solvent. Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure 2-Amino-4,5-dichloro-3-methylbenzaldehyde.

Applications in Research and Drug Development

Substituted aminobenzaldehydes are crucial intermediates in the synthesis of a wide range of heterocyclic compounds with significant biological activities. The specific substitution pattern of 2-Amino-4,5-dichloro-3-methylbenzaldehyde makes it a valuable precursor for creating novel molecular scaffolds in drug discovery programs.

Role as a Synthetic Building Block

The primary utility of this compound lies in its ability to undergo cyclization and condensation reactions to form various heterocyclic systems. The amino and aldehyde functionalities are perfectly positioned for intramolecular reactions or to react with bifunctional reagents.

Caption: Potential synthetic pathways and applications of the title compound.

-

Synthesis of Quinolines: Through reactions like the Friedländer annulation, this benzaldehyde can react with compounds containing an activated methylene group (e.g., ketones, β-ketoesters) to form substituted quinoline rings. Dichlorinated quinolines are explored for their potential as anticancer and antimicrobial agents.

-

Formation of Schiff Bases and Imines: The aldehyde group readily condenses with primary amines to form Schiff bases (imines). These can be further reduced to secondary amines or used as ligands in coordination chemistry. Schiff bases derived from substituted benzaldehydes have shown a broad spectrum of biological activities[3].

-

Precursor to Benzoxazoles and Other Heterocycles: Derivatives of 2-aminophenols, which are structurally related, are used to synthesize benzoxazoles, a class of compounds investigated for their potential as kinase inhibitors and antimicrobial agents[3]. While this compound is an aniline, similar cyclization strategies could be employed with appropriate reagents to access other nitrogen-containing heterocycles.

The presence of two chlorine atoms is particularly significant in drug design. Halogenation can enhance a molecule's metabolic stability, improve its membrane permeability, and increase its binding affinity to biological targets through halogen bonding[3]. Therefore, 2-Amino-4,5-dichloro-3-methylbenzaldehyde is a promising starting material for generating libraries of novel, halogenated compounds for high-throughput screening in drug discovery campaigns.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Amino-4,5-dichloro-3-methylbenzaldehyde is not available, general precautions for handling substituted aromatic aldehydes and anilines should be followed. Based on data for similar compounds like 2-amino-5-chloro-3-methylbenzaldehyde, it should be treated as harmful if swallowed, and may cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from light and oxidizing agents.

Conclusion

2-Amino-4,5-dichloro-3-methylbenzaldehyde represents a highly functionalized and synthetically valuable building block for chemical and pharmaceutical research. Its unique combination of reactive groups and halogen substituents makes it an attractive starting point for the synthesis of diverse heterocyclic structures with potential therapeutic applications. While further research is needed to fully characterize its properties and reactivity, the established chemistry of related compounds provides a solid foundation for its use in the development of novel small molecules.

References

-

PubChem. 2-Amino-4-chloro-3-methylbenzaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Amino-4,5-dichloro-3-methylbenzoic acid. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

PubChem. 2-Amino-4-methylbenzaldehyde. National Center for Biotechnology Information. [Link]

-

PubChemLite. 2-amino-3-methylbenzaldehyde (C8H9NO). [Link]

-

PubChemLite. 2-amino-4-methylbenzaldehyde (C8H9NO). [Link]

-

PubChem. 2-Amino-3-methylbenzaldehyde. National Center for Biotechnology Information. [Link]

-

WIPO Patentscope. WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. [Link]

- Google Patents. CN116730859A - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.

Sources

An In-depth Technical Guide to the Synthesis of 2-Amino-4,5-dichloro-3-methylbenzaldehyde

This technical guide provides a comprehensive overview of a strategic pathway for the synthesis of 2-Amino-4,5-dichloro-3-methylbenzaldehyde, a substituted aromatic aldehyde with significant potential as a building block in the development of novel pharmaceuticals and complex organic molecules. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the synthetic route, detailed experimental protocols, and the underlying chemical principles.

Strategic Overview of the Synthesis

The synthesis of 2-Amino-4,5-dichloro-3-methylbenzaldehyde is a multi-step process that requires careful control of regioselectivity. The core of our strategy involves the construction of a suitably substituted aniline precursor, 4,5-dichloro-3-methylaniline, followed by a formylation reaction to introduce the aldehyde functionality at the ortho position to the amino group. The Vilsmeier-Haack reaction is the method of choice for this formylation, given its efficiency and applicability to electron-rich aromatic systems like anilines.[1][2][3][4][5]

The overall synthetic workflow can be visualized as follows:

Figure 1: Proposed overall synthetic workflow for 2-Amino-4,5-dichloro-3-methylbenzaldehyde.

Synthesis of the Precursor: 4,5-dichloro-3-methylaniline

The successful synthesis of the target molecule hinges on the efficient preparation of the key intermediate, 4,5-dichloro-3-methylaniline. A plausible and controllable route starts from the commercially available 3-methylaniline.

Step 1: Protection of the Amino Group via Acetylation

Direct chlorination of anilines can lead to a mixture of products and potential oxidation.[6] Therefore, the first step is to protect the highly activating amino group as an acetamide. This is a standard and high-yielding reaction.

Protocol 1: Synthesis of N-acetyl-3-methylaniline

-

Materials:

-

3-methylaniline

-

Acetic anhydride

-

Glacial acetic acid

-

Ice

-

Water

-

-

Procedure:

-

In a fume hood, to a round-bottom flask equipped with a magnetic stirrer, add 3-methylaniline (1.0 eq).

-

Add glacial acetic acid (approximately 2-3 volumes relative to the aniline).

-

Cool the mixture in an ice bath with stirring.

-

Slowly add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 20°C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral.

-

Dry the solid product, N-acetyl-3-methylaniline, in a vacuum oven.

-

| Parameter | Value | Reference |

| Starting Material | 3-methylaniline | |

| Reagents | Acetic anhydride, Glacial acetic acid | [7] |

| Typical Yield | >95% | [7] |

| Product | N-acetyl-3-methylaniline |

Step 2: Regioselective Chlorination

With the amino group protected, the next step is the chlorination of the aromatic ring. The acetyl group directs chlorination to the ortho and para positions. We anticipate the formation of 2-chloro- and 4-chloro-N-acetyl-3-methylaniline, followed by further chlorination to yield the desired 2,4-dichloro-N-acetyl-3-methylaniline. A second chlorination is expected to occur at the available ortho/para position of the mono-chlorinated intermediate.

Protocol 2: Synthesis of 2,4-dichloro-N-acetyl-3-methylaniline

-

Materials:

-

N-acetyl-3-methylaniline

-

Chlorinating agent (e.g., N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂))

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

-

Lewis acid catalyst (optional, e.g., AlCl₃)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve N-acetyl-3-methylaniline (1.0 eq) in the anhydrous solvent.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add the chlorinating agent (2.2 eq) portion-wise or as a solution in the same solvent, maintaining the temperature at 0°C.

-

Allow the reaction to stir at 0°C for 1-2 hours and then warm to room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

| Parameter | Value | Reference |

| Starting Material | N-acetyl-3-methylaniline | |

| Reagents | N-chlorosuccinimide or Sulfuryl chloride | [8][9] |

| Solvent | Dichloromethane or Acetonitrile | |

| Product | 2,4-dichloro-N-acetyl-3-methylaniline |

Step 3: Deacetylation

The final step in the precursor synthesis is the removal of the acetyl protecting group to yield 4,5-dichloro-3-methylaniline. This is typically achieved by acid or base-catalyzed hydrolysis.

Protocol 3: Synthesis of 4,5-dichloro-3-methylaniline

-

Materials:

-

2,4-dichloro-N-acetyl-3-methylaniline

-

Concentrated Hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

-

Procedure:

-

In a round-bottom flask, suspend 2,4-dichloro-N-acetyl-3-methylaniline (1.0 eq) in a mixture of ethanol and concentrated HCl.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Once the deacetylation is complete, cool the reaction mixture to room temperature.

-

Carefully neutralize the acidic solution with a concentrated NaOH solution until the pH is basic.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 4,5-dichloro-3-methylaniline can be purified by vacuum distillation or column chromatography.

-

| Parameter | Value | Reference |

| Starting Material | 2,4-dichloro-N-acetyl-3-methylaniline | |

| Reagents | HCl, Ethanol, NaOH | [7] |

| Product | 4,5-dichloro-3-methylaniline |

Final Product Synthesis: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[1][2][3][4][5] In this step, 4,5-dichloro-3-methylaniline is reacted with the Vilsmeier reagent, which is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The electrophilic Vilsmeier reagent attacks the electron-rich aniline ring, primarily at the ortho position due to the directing effect of the amino group, to yield the desired aldehyde after hydrolysis.

Figure 2: Mechanism of the Vilsmeier-Haack Formylation.

Protocol 4: Synthesis of 2-Amino-4,5-dichloro-3-methylbenzaldehyde

Safety Precaution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Materials:

-

4,5-dichloro-3-methylaniline

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous (optional)

-

Ice

-

Saturated sodium acetate solution

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

-

Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3-5 eq). Cool the flask to 0°C in an ice bath. Add POCl₃ (1.2-1.5 eq) dropwise to the stirred DMF over 15-30 minutes, ensuring the temperature does not rise above 10°C. Stir the resulting mixture at 0°C for an additional 30-60 minutes to allow for the formation of the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 4,5-dichloro-3-methylaniline (1.0 eq) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C. The reaction progress should be monitored by TLC.

-

Work-up and Purification: Once the reaction is complete, cool the mixture to 0°C in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium acetate or ice-water. This step is exothermic. Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the iminium intermediate.

-

Extract the product with ethyl acetate. Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.[10][11]

-

| Parameter | Value | Reference |

| Starting Material | 4,5-dichloro-3-methylaniline | |

| Reagents | DMF, POCl₃ | [1][2] |

| Reaction | Vilsmeier-Haack Formylation | [3][4] |

| Product | 2-Amino-4,5-dichloro-3-methylbenzaldehyde |

Characterization of 2-Amino-4,5-dichloro-3-methylbenzaldehyde

Reference Data for 2-Amino-5-chloro-3-methylbenzaldehyde:

-

¹H NMR (400 MHz, CDCl₃), δ (ppm): 9.80 (s, 1H), 7.35-7.33 (m, 1H), 7.20 (m, 1H), 6.20 (br s, 2H), 2.16 (s, 3H).[10]

For the target molecule, 2-Amino-4,5-dichloro-3-methylbenzaldehyde , the following spectral characteristics would be expected:

-

¹H NMR: A singlet for the aldehyde proton (CHO) around 9.8-10.0 ppm, a broad singlet for the amino protons (NH₂), a singlet for the aromatic proton, and a singlet for the methyl protons.

-

¹³C NMR: A signal for the aldehyde carbonyl carbon around 190 ppm, signals for the aromatic carbons, and a signal for the methyl carbon.

-

IR: Characteristic absorptions for the N-H stretching of the amino group, C=O stretching of the aldehyde, and C-Cl stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of C₈H₇Cl₂NO.

Conclusion

The synthesis of 2-Amino-4,5-dichloro-3-methylbenzaldehyde is a challenging yet achievable multi-step process. The proposed pathway, involving the protection of 3-methylaniline, regioselective dichlorination, deprotection, and a final Vilsmeier-Haack formylation, provides a logical and controllable route to this valuable synthetic intermediate. Careful execution of each step, with particular attention to reaction conditions and safety protocols, is paramount for a successful outcome. This guide provides the foundational knowledge and detailed protocols to enable researchers to undertake this synthesis with confidence.

References

- Google Patents. (1984). US4440953A - Purification of N-substituted aminobenzaldehydes.

-

ResearchGate. (n.d.). Synthesis of 2,6-dichloro-3-methylaniline. Retrieved from [Link]

-

Patsnap. (2019). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Arkivoc. (n.d.). 2-Aminobenzaldehydes from quinolinium salts and alkaline hydrogen peroxide. Retrieved from [Link]

-

YouTube. (2021). Vilsmeier-Haack Reaction. Retrieved from [Link] (Note: A representative URL is used as the original may not be stable. The content is based on general chemical knowledge of the reaction).

-

PubChem. (n.d.). 2-Amino-4-chloro-3-methylbenzaldehyde. Retrieved from [Link]

-

Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]

- Google Patents. (1973). US3754034A - Process for the nuclear chlorination of aromatic amines in the para position.

-

Arkivoc. (n.d.). 2-Aminobenzaldehydes from quinolinium salts and alkaline hydrogen peroxide. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- International Journal of Pharmaceutical and Chemical Sciences. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- Google Patents. (2021). CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.

-

WIPO. (2021). WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-AMINOBENZALDEHYDE. Retrieved from [Link]

- PMC. (n.d.). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides.

- Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- Google Patents. (2021). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

- Google Patents. (2011). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.

- Semantic Scholar. (n.d.). Synthesis of Substituted Benzaldehydes via a Two- Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from a relevant Semantic Scholar article.

- Google Patents. (2016). JPWO2016035609A1 - Process for producing 2-amino substituted benzaldehyde compounds.

- Molbase. (n.d.). Synthesis of 4,5-dichloro-3-pyridazone.

- Google Patents. (2011). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.

-

PubChem. (n.d.). 2-Amino-4-methylbenzaldehyde. Retrieved from [Link]

- Google Patents. (2007). ATE368032T1 - METHOD FOR PRODUCING 2-AMINO-4,6-DICHLORO-5-FORMAMIDOPYRIMIDINE.

-

European Patent Office. (2015). EP 3196189 B1 - METHOD FOR PRODUCING 2-AMINO-SUBSTITUTED BENZALDEHYDE COMPOUND. Retrieved from [Link]

- Sciencemadness.org. (n.d.). The Chlorination of Reactive Anilines. Retrieved from a relevant scientific forum or archive.

- Sciencemadness.org. (n.d.). The Addition-Chlorination of Aniline. Retrieved from a relevant scientific forum or archive.

- QuickCompany. (n.d.). An Improved Process For The Preparation Of Dichloronitrobenzene From Dichlorobenzene.

-

PubChem. (n.d.). 3,5-Dichloro-4-methylaniline. Retrieved from [Link]

- Google Patents. (1991). DE3922036A1 - METHOD FOR PRODUCING 4,5-DICHLOR-2-NITRO-ANILINE.

-

Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

- Google Patents. (2012). CN102701996A - A method for preparing 3-chloro-4-methylaniline.

- Google Patents. (1991). WO1991000261A1 - Process for preparing 4,5-dichloro-2-nitroaniline.

-

PubChemLite. (n.d.). 2-amino-3-methylbenzaldehyde (C8H9NO). Retrieved from [Link]

Sources

- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. US3754034A - Process for the nuclear chlorination of aromatic amines in the para position - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]

- 10. Benzaldehyde, 2-amino-5-chloro-3-methyl- synthesis - chemicalbook [chemicalbook.com]

- 11. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 2-Amino-4,5-dichloro-3-methylbenzaldehyde

Introduction

2-Amino-4,5-dichloro-3-methylbenzaldehyde is a substituted aromatic aldehyde of interest in synthetic chemistry, potentially serving as a building block for more complex molecules in pharmaceutical and materials science research. An understanding of its solubility is fundamental to its application, influencing reaction conditions, purification strategies, and formulation development. This guide provides a comprehensive overview of the predicted solubility profile of this compound, alongside a detailed, field-proven experimental protocol for its empirical determination.

Due to the specific substitution pattern of this molecule, it is not a widely commercialized or extensively studied compound. As such, publicly available experimental data on its solubility is limited. This guide, therefore, combines theoretical predictions based on its chemical structure with established methodologies for solubility determination, providing researchers with a robust framework for working with this and similar compounds.

Molecular Structure and its Influence on Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1] The structure of 2-Amino-4,5-dichloro-3-methylbenzaldehyde possesses several key features that dictate its solubility behavior:

-

Aromatic Ring: The benzene core is nonpolar and hydrophobic.

-

Aldehyde Group (-CHO): This is a polar group capable of acting as a hydrogen bond acceptor.

-

Amino Group (-NH2): This is a polar group capable of both hydrogen bond donation and acceptance.

-

Chloro Groups (-Cl): These are electronegative and contribute to the molecule's overall polarity and dipole moment.

-

Methyl Group (-CH3): This is a nonpolar, hydrophobic group.

The presence of both polar (amino, aldehyde, chloro) and nonpolar (aromatic ring, methyl) groups suggests that 2-Amino-4,5-dichloro-3-methylbenzaldehyde will exhibit intermediate solubility characteristics, with a preference for polar organic solvents. The intramolecular hydrogen bonding between the amino and aldehyde groups may also play a role in its solid-state packing and interaction with solvents.

Predicted Solubility Profile

Based on the structural analysis, a qualitative prediction of the solubility of 2-Amino-4,5-dichloro-3-methylbenzaldehyde in a range of common laboratory solvents is presented below. These predictions are intended to guide solvent selection for initial experiments.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Insoluble | The polar amino and aldehyde groups can interact with protic solvents via hydrogen bonding. However, the nonpolar aromatic ring and methyl group, along with the two chloro substituents, significantly increase the hydrophobicity, likely limiting aqueous solubility. Solubility is expected to be higher in short-chain alcohols compared to water. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile, Acetone | Soluble | These solvents can effectively solvate the polar functional groups of the molecule without the competing hydrogen bonding network present in protic solvents. DMSO and DMF are particularly good solvents for a wide range of organic compounds. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Sparingly Soluble to Insoluble | While the aromatic ring can interact with nonpolar solvents via van der Waals forces, the polar amino and aldehyde groups will be poorly solvated, limiting overall solubility.[1] |

Experimental Determination of Solubility: The Shake-Flask Method

To obtain quantitative solubility data, the equilibrium shake-flask method is a widely accepted and reliable technique.[1] This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached and accurately measured.

Experimental Workflow Diagram

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.[1]

Detailed Step-by-Step Protocol

1. Preparation of Saturated Solution:

- Add an excess amount of solid 2-Amino-4,5-dichloro-3-methylbenzaldehyde to a glass vial. The excess solid is crucial to ensure that the solution becomes saturated.

- Pipette a precise, known volume of the desired solvent into the vial.

- Seal the vial tightly to prevent solvent evaporation.

2. Equilibration:

- Place the vial in a shaker or on a stir plate within a temperature-controlled environment (e.g., an incubator or water bath) set to the desired temperature (commonly 25 °C).

- Agitate the mixture for a sufficient period to ensure equilibrium is reached, typically between 24 and 72 hours.[1] The time required may vary and should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to see when the concentration of the dissolved solid plateaus.

3. Phase Separation:

- Once equilibrium is established, remove the vial from the shaker. Allow the undissolved solid to settle.

- To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed.[1]

- Carefully draw the supernatant (the clear, saturated solution) into a syringe.

- Attach a chemically inert syringe filter (e.g., a 0.22 µm PTFE filter) to the syringe. A PTFE filter is recommended as it has broad chemical compatibility and low analyte binding.

- Filter the supernatant into a clean, labeled HPLC vial. This step removes any remaining microscopic solid particles.

4. Quantification of Solute:

- The concentration of 2-Amino-4,5-dichloro-3-methylbenzaldehyde in the filtered saturated solution is determined using a suitable analytical technique, with High-Performance Liquid Chromatography (HPLC) being a common and accurate choice.[1]

- Method Development: An appropriate HPLC method must be developed, including the selection of a suitable column, mobile phase, and detection wavelength (UV-Vis is likely appropriate given the aromatic nature of the compound).

- Calibration Curve: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. Analyze these standards by HPLC to generate a calibration curve that plots peak area versus concentration.

- Sample Analysis: Inject the filtered saturated solution into the HPLC system.

- Calculation: Using the peak area from the sample and the equation of the line from the calibration curve, calculate the concentration of the compound in the saturated solution.

5. Data Reporting:

- The solubility is reported in units of mass per volume (e.g., mg/mL or g/L) or as a molar concentration (mol/L) at the specified temperature.

Safety and Handling

Conclusion

This technical guide provides a foundational understanding of the solubility of 2-Amino-4,5-dichloro-3-methylbenzaldehyde based on its molecular structure. While experimental data is not yet widely available, the provided predictive solubility profile offers a starting point for solvent selection. The detailed experimental protocol for the shake-flask method provides a robust and reliable means for researchers to quantitatively determine the solubility of this compound in various solvents, enabling its effective use in further research and development.

References

-

Solubility test for Organic Compounds. (September 24 2024). Available from: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

Experiment 1. Solubility of Organic Compounds | PDF | Solution. Scribd. Available from: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

-

2-((2,6-Dichlorophenyl)amino)benzaldehyde Properties. U.S. Environmental Protection Agency. Available from: [Link]

-

SAFETY DATA SHEET. (September 18 2025). Available from: [Link]

-

2-Amino-4-chloro-3-methylbenzaldehyde. PubChem. Available from: [Link]

-

2-Amino-4-methylbenzaldehyde. PubChem. Available from: [Link]

-

2-Amino-3-methylbenzaldehyde. PubChem. Available from: [Link]

Sources

- 1. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of QSAR models for in silico screening of antibody solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. QSAR-based solubility model for drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of 2-Amino-4,5-dichloro-3-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols and handling procedures for 2-Amino-4,5-dichloro-3-methylbenzaldehyde. As a substituted aromatic aldehyde, this compound requires careful management in a laboratory setting to mitigate potential risks. This document synthesizes critical information from safety data sheets of structurally analogous compounds to establish a robust framework for its safe utilization.

Hazard Identification and Risk Assessment

2-Amino-4,5-dichloro-3-methylbenzaldehyde is a solid, likely appearing as a light-yellow powder, and may be odorless.[1] Based on data from similar chemical structures, it should be treated as a hazardous substance with the potential to cause significant irritation and burns.

1.1. GHS Hazard Classification (Inferred)

The primary hazards associated with this class of compounds are summarized below.

| Hazard Class | Category | Hazard Statement | Signal Word |

| Skin Corrosion/Irritation | 1B/2 | Causes severe skin burns and eye damage / Causes skin irritation.[1][2][3] | Danger/Warning |

| Serious Eye Damage/Irritation | 1/2 | Causes serious eye damage / Causes serious eye irritation.[2][3][4] | Danger/Warning |

| Acute Toxicity (Oral, Dermal, Inhalation) | 4 | Harmful if swallowed, in contact with skin, or if inhaled.[5] | Warning |

| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation.[2][4] | Warning |

1.2. Primary Routes of Exposure

The primary routes of exposure are inhalation of the powder, direct skin contact, and eye contact.[6] Ingestion is also a potential route of exposure.

1.3. Toxicological Profile Summary

-

Acute Effects: Direct contact can lead to severe irritation or chemical burns to the skin and eyes.[1][3] Inhalation of dust may cause irritation to the respiratory tract.[2][7] Ingestion can result in gastrointestinal irritation.[7]

-

Chronic Effects: Prolonged or repeated skin contact may lead to dermatitis.[7] The long-term effects of exposure have not been thoroughly investigated for many similar compounds.[7][8]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is crucial for minimizing exposure.

2.1. Engineering Controls

All handling of 2-Amino-4,5-dichloro-3-methylbenzaldehyde should occur in a designated area with robust engineering controls.

-

Chemical Fume Hood: All weighing and transfers of the solid compound, as well as any reactions involving it, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[6]

-

Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations of any airborne contaminants.[7][9]

-

Safety Stations: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.[1][7]

2.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 2-Amino-4,5-dichloro-3-methylbenzaldehyde:

| Body Part | Recommended PPE | Specifications and Rationale |

| Eyes/Face | Safety Goggles and Face Shield | Goggles must be compliant with EN 166 (EU) or NIOSH (US) standards.[1][10] A face shield should be worn over goggles, especially when handling larger quantities or when there is a risk of splashing.[10] |

| Hands | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice.[6] It is recommended to double-glove for added protection.[6] Gloves must be inspected before use and changed immediately if contaminated.[8][10] |

| Body | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[9] For larger-scale work, a chemical-resistant apron may be necessary. |

| Respiratory | NIOSH-Approved Respirator | A NIOSH-approved N95 or higher-rated respirator should be used to protect against the inhalation of fine dust particles.[6] In situations with poor ventilation or the potential for aerosolization, a higher level of respiratory protection, such as a full-face respirator with appropriate cartridges, may be required.[1][9] |

| Feet | Closed-Toe Shoes | To protect feet from spills and falling objects.[6] |

Safe Handling and Experimental Protocols

Adherence to a strict, step-by-step protocol is essential for the safe handling of this compound.

3.1. Preparation and Weighing

-

Work Area Preparation: Ensure the chemical fume hood is clean and free of clutter. Assemble all necessary equipment and reagents.

-

PPE Donning: Put on all required PPE before handling the chemical container.

-